

In-Depth Technical Guide to 2,4-Dimethylpentanal (CAS: 27944-79-2)

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Compound of Interest

Compound Name: 2,4-Dimethylpentanal

Cat. No.: B3050699

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpentanal, a branched-chain aldehyde, is a volatile organic compound with applications in the flavor and fragrance industries. While its primary uses have been in these fields, the reactivity of the aldehyde functional group and its structural similarity to endogenous molecules suggest potential interactions with biological systems, making it a compound of interest for further investigation in the context of toxicology and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and potential biological relevance of **2,4-Dimethylpentanal**.

Physicochemical Properties

A summary of the key physicochemical properties of **2,4-Dimethylpentanal** is presented in Table 1. This data is essential for understanding its behavior in various experimental settings.

Table 1: Physicochemical Properties of **2,4-Dimethylpentanal**

Property	Value	Reference
CAS Number	27944-79-2	N/A
Molecular Formula	C ₇ H ₁₄ O	[1]
Molecular Weight	114.19 g/mol	[2] [1]
IUPAC Name	2,4-dimethylpentanal	
Synonyms	Pentanal, 2,4-dimethyl-; Valeraldehyde, 2,4-dimethyl-	[2] [1]
Appearance	Colorless liquid	[3]
Odor	Strong, pungent	[3]
Boiling Point	134.5 °C at 760 mmHg	[3]
Flash Point	33.4 °C	[3]
Density	0.803 g/cm ³	[3]
Refractive Index	1.401	[3]
Vapor Pressure	8.08 mmHg at 25°C	[3]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of **2,4-Dimethylpentanal**. The following sections provide generalized yet detailed methodologies that can be adapted for this specific compound.

Synthesis

Two common methods for the synthesis of aldehydes are the oxidation of primary alcohols and the hydroformylation of alkenes.

This method involves the oxidation of the corresponding primary alcohol, 2,4-Dimethyl-1-pentanol. Pyridinium chlorochromate (PCC) is a common and relatively mild oxidizing agent used for this purpose to minimize over-oxidation to the carboxylic acid.

Materials:

- 2,4-Dimethyl-1-pentanol
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM.
- To this suspension, add a solution of 2,4-Dimethyl-1-pentanol (1 equivalent) in anhydrous DCM dropwise with continuous stirring.
- Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium byproducts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
- The crude **2,4-Dimethylpentanal** can be further purified by distillation.

Hydroformylation (or the oxo process) involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene. This industrial process typically requires a transition metal catalyst, such as a rhodium or cobalt complex, and high pressures of carbon monoxide and hydrogen (synthesis gas).

Materials:

- 4-Methyl-1-pentene
- Rhodium-based catalyst (e.g., $\text{Rh}(\text{CO})_2(\text{acac})$)
- Phosphine ligand (e.g., triphenylphosphine)
- Solvent (e.g., toluene)
- High-pressure reactor (autoclave)
- Synthesis gas (CO/H_2)

Procedure:

- Charge the high-pressure reactor with the rhodium catalyst, phosphine ligand, and solvent under an inert atmosphere.
- Add 4-Methyl-1-pentene to the reactor.
- Seal the reactor and purge it several times with synthesis gas.
- Pressurize the reactor with the desired ratio of CO and H_2 (e.g., 1:1) to the target pressure (e.g., 10-100 atm).
- Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

- Maintain the reaction conditions for several hours, monitoring the pressure drop to gauge the reaction progress.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
- The reaction mixture, containing the product **2,4-Dimethylpentanal**, can be analyzed and purified by gas chromatography.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds like **2,4-Dimethylpentanal**.

Materials:

- Cell culture media containing **2,4-Dimethylpentanal**
- Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
- Organic solvent for extraction (e.g., dichloromethane or hexane)
- Anhydrous sodium sulfate
- GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

Sample Preparation (Liquid-Liquid Extraction):

- To a known volume of the cell culture medium, add a known amount of the internal standard.
- Add an equal volume of the extraction solvent.
- Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
- Centrifuge the sample to separate the aqueous and organic layers.

- Carefully transfer the organic layer to a clean vial.
- Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
- Concentrate the extract under a gentle stream of nitrogen if necessary.
- Transfer the final extract to a GC vial for analysis.

GC-MS Parameters (Example):

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Scan Range: m/z 35-350

Data Analysis:

- Identify **2,4-Dimethylpentanal** and the internal standard based on their retention times and mass spectra.
- Quantify the amount of **2,4-Dimethylpentanal** by comparing the peak area of a characteristic ion to that of the internal standard, using a calibration curve prepared with known concentrations of the analyte.

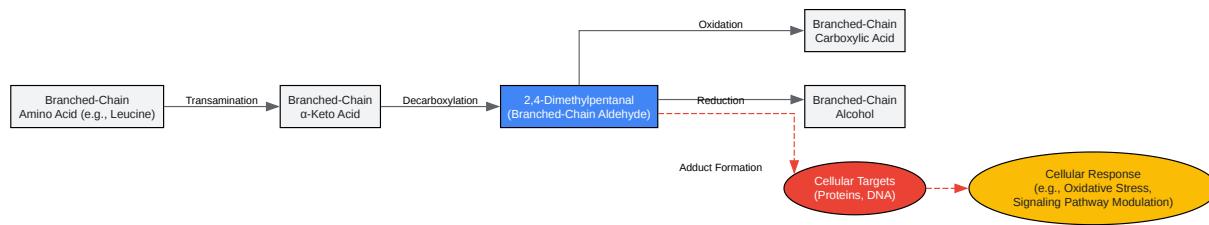
Potential Biological Signaling and Experimental Workflows

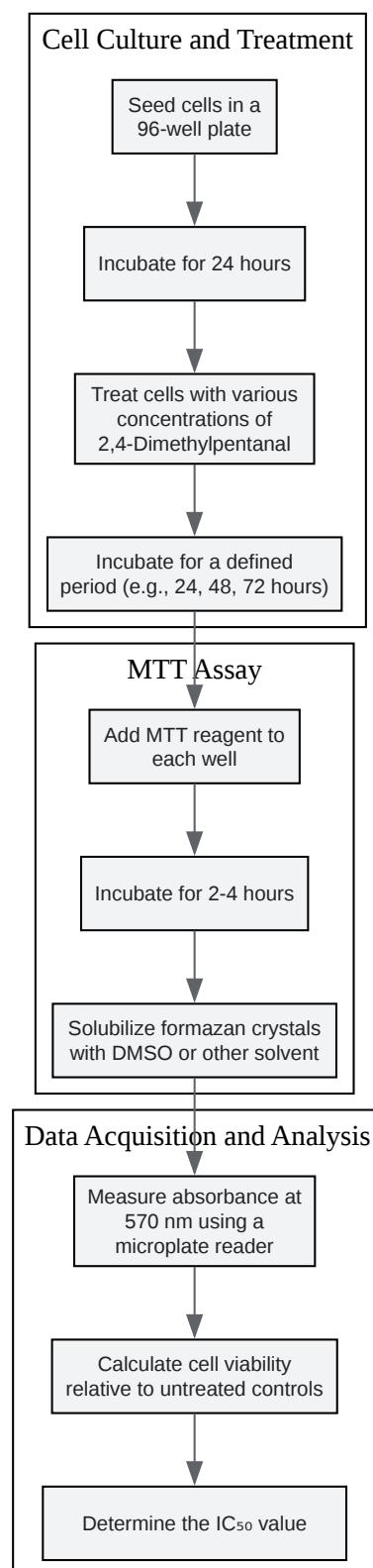
While direct evidence for the involvement of **2,4-Dimethylpentanal** in specific signaling pathways relevant to drug development is currently limited, its nature as a branched-chain

aldehyde suggests potential interactions with pathways involved in metabolism and cellular stress. Branched-chain aldehydes are known to be formed from the catabolism of branched-chain amino acids.

Hypothetical Metabolic Pathway and Cellular Interaction

The following diagram illustrates a hypothetical pathway for the formation of a branched-chain aldehyde and its potential downstream cellular effects, which could be investigated for **2,4-Dimethylpentanal**.



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